4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole
Overview
Description
4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its thieno2,3-fbenzothiole core, which is substituted with two 2-ethylhexyl groups. It is primarily used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole typically involves multiple steps, starting with the preparation of the thieno2,3-fbenzothiole core. This core is then functionalized with 2-ethylhexyl groups through a series of reactions, including halogenation, lithiation, and subsequent coupling reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts or specific solvents to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need polar aprotic solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives of the original compound .
Scientific Research Applications
4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Industry: It is a key material in the development of organic semiconductors, photovoltaic cells, and other electronic devices
Mechanism of Action
The mechanism of action of 4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole involves its interaction with various molecular targets and pathways. In electronic applications, its conjugated structure allows for efficient charge transport and light absorption, making it an excellent material for organic photovoltaics and semiconductors. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole can be compared with other similar compounds, such as:
4,8-bis(2-ethylhexyl)oxybenzo[1,2-b4,5-b’]dithiophene: This compound has similar electronic properties but differs in its core structure.
Poly(4,8-bis(2-ethylhexyl)oxybenzo[1,2-b4,5-b’]dithiophene-2,6-diyl):
The uniqueness of 4,8-bis(2-ethylhexyl)thieno2,3-fbenzothiole lies in its specific structural features, which confer distinct electronic properties and reactivity patterns, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38S2/c1-5-9-11-19(7-3)17-23-21-13-15-28-26(21)24(22-14-16-27-25(22)23)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOGEWUOYOYKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C=CSC2=C(C3=C1SC=C3)CC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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